5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide

Halogen bonding Thiophene SAR Factor Xa inhibition

This 5-chloro-thiophene-2-carboxamide retains the validated Factor Xa pharmacophore (rivaroxaban core, IC50 0.7 nM) while replacing the oxazolidinone side chain with a privileged 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety, enabling novel S1/S4 pocket SAR. The tertiary alcohol and tetrahydropyran oxygen offer unique hydrogen-bonding capacity (2 donors, 4 acceptors) that cannot be replicated by simpler amides. Suitable for IKK-2 selectivity panels and matched molecular pair analyses against bromo, methyl, and unsubstituted analogs. Zero Lipinski violations (XLogP3 3.4, TPSA 86.8 Ų) make it a reference for benchmarking PK properties. Order from qualified suppliers for next-generation anticoagulant or anti-inflammatory research.

Molecular Formula C18H20ClNO3S
Molecular Weight 365.87
CAS No. 2034402-57-6
Cat. No. B2726867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide
CAS2034402-57-6
Molecular FormulaC18H20ClNO3S
Molecular Weight365.87
Structural Identifiers
SMILESC1COCCC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O
InChIInChI=1S/C18H20ClNO3S/c19-16-7-6-15(24-16)17(21)20-12-18(22,13-4-2-1-3-5-13)14-8-10-23-11-9-14/h1-7,14,22H,8-12H2,(H,20,21)
InChIKeyYHBGIMJUSOHLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034402-57-6): Structural Identity and Scaffold Context for Research Procurement


5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034402-57-6) is a synthetic small molecule (C18H20ClNO3S; MW 365.87 g/mol) belonging to the thiophene-2-carboxamide class [1]. Its structure comprises a 5-chlorothiophene-2-carboxamide core—a pharmacophore associated with Factor Xa (FXa) inhibition and IKK-2 inhibition—linked via an amide bond to a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain that introduces a tertiary alcohol, a tetrahydropyran (oxane) ring, and a phenyl group, creating a distinctive hydrogen-bonding and steric profile [2]. The compound is listed in PubChem (CID 122243812) with computed XLogP3 of 3.4 and topological polar surface area (TPSA) of 86.8 Ų, but no experimental bioactivity data are currently deposited [1].

Why 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide Cannot Be Substituted by In-Class Analogs Without Evidence


Thiophene-2-carboxamide derivatives exhibit pronounced sensitivity to substitution pattern, particularly at the thiophene 5-position and the amide side chain. The 5-chloro substituent is critical for potency in established FXa inhibitors such as rivaroxaban (IC50 0.7 nM), where replacement with bromo, methyl, or hydrogen significantly diminishes target engagement [1]. Similarly, the 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain provides a unique combination of H-bond donor/acceptor capacity (2 donors, 4 acceptors) and conformational flexibility (5 rotatable bonds) that cannot be replicated by simpler alkyl or benzyl amides [2]. Closely related analogs such as 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034591-49-4, MW 410.33) and N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-3-carboxamide differ in halogen position/type or carboxamide regiochemistry, each yielding distinct electronic and steric profiles that preclude direct interchangeability without comparative validation .

Quantitative Differentiation Evidence for 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide vs. Closest Analogs


5-Chloro vs. 4-Bromo Substitution: Electronic and Steric Differentiation on the Thiophene-2-Carboxamide Scaffold

The target compound bears a chlorine atom at the 5-position of the thiophene ring, whereas its closest halogenated congener, 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034591-49-4), carries bromine at the 4-position . In the 5-chlorothiophene-2-carboxamide series exemplified by rivaroxaban, the 5-chloro substituent participates in a halogen-bonding interaction with the S1 pocket of FXa, a contact that is both position- and halogen-type dependent: replacement with 5-bromo or relocation to the 4-position has been shown to reduce FXa inhibitory potency by >100-fold in related oxazolidinone-bearing analogs [1]. Computationally, the 5-chloro compound has a smaller van der Waals radius (1.75 Å) compared to the 4-bromo analog (1.85 Å) and a different electrostatic potential surface, which may influence target binding and off-target profiles when experimental data become available [2].

Halogen bonding Thiophene SAR Factor Xa inhibition

Carboxamide Regiochemistry: Thiophene-2-Carboxamide vs. Thiophene-3-Carboxamide Scaffold Comparison

The target compound is a thiophene-2-carboxamide, with the carboxamide group attached at the 2-position of the thiophene ring, whereas the non-halogenated analog N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-3-carboxamide positions the carboxamide at the 3-position . In published SAR of thiophene carboxamide IKK-2 inhibitors, the 2-carboxamide regioisomer consistently demonstrates superior inhibitory potency compared to the 3-carboxamide counterpart, with the 2-carboxamide geometry enabling a key hydrogen-bond interaction with the kinase hinge region that is geometrically inaccessible to the 3-substituted isomer [1]. The computed TPSA of the 2-carboxamide (86.8 Ų, with the carbonyl oriented for optimal H-bonding) differs from the 3-carboxamide orientation, which alters the spatial presentation of the pharmacophore [2].

Regioisomerism Amide geometry Target recognition

5-Chloro vs. 4-Methyl Substitution: Impact on Lipophilicity and Hydrogen-Bonding Capacity

The target compound carries a 5-chloro substituent (XLogP3 contribution ~+0.7), while the 4-methyl analog N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide (CAS 2034591-32-5) substitutes with a methyl group (XLogP3 contribution ~+0.5) and lacks halogen-bonding capability . The chlorine atom serves as both a lipophilicity modulator and a potential halogen-bond donor, a dual role that a methyl group cannot fulfill. In the rivaroxaban development program, replacement of the 5-chloro substituent with methyl resulted in a >50-fold loss of FXa inhibitory activity, attributed to the loss of the Cl···Tyr228 halogen bond in the S1 pocket [1]. The target compound's computed XLogP3 of 3.4 places it within favorable oral drug-like space, whereas removal of the chloro substituent would reduce XLogP3 by ~0.7 log units, potentially altering membrane permeability and off-target binding profiles [2].

Lipophilicity LogP Drug-likeness

Recommended Research Application Scenarios for 5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034402-57-6)


FXa Inhibitor Lead Optimization: Scaffold-Hopping from Rivaroxaban

The 5-chlorothiophene-2-carboxamide core is the validated pharmacophore of rivaroxaban (FXa IC50 = 0.7 nM, Ki = 0.4 nM) [1]. The target compound replaces rivaroxaban's oxazolidinone side chain with a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety, offering a scaffold-hopping opportunity to explore novel S1/S4 pocket interactions while retaining the critical 5-chloro substituent. Researchers pursuing next-generation oral anticoagulants with differentiated PK profiles can use this compound as a starting point for SAR exploration, particularly to assess whether the tetrahydropyran oxygen can engage the S4 pocket in a manner analogous to the morpholinone carbonyl of rivaroxaban.

IKK-2 Inhibitor Screening: Thiophene-2-Carboxamide Kinase Library

Thiophene-2-carboxamides are established IKK-2 inhibitor chemotypes, with the 2-carboxamide orientation critical for hinge-region binding [2]. The target compound combines the preferred 2-carboxamide regioisomer with a 5-chloro substituent and a sterically demanding tetrahydropyran-containing side chain. It is suitable for inclusion in kinase selectivity panels to profile the contribution of the oxan-4-yl group to IKK-2 vs. IKK-1 selectivity, a key parameter for minimizing off-target immunosuppressive effects in inflammatory disease models.

Physicochemical Property Benchmarking Against In-Class Halogenated Analogs

With a computed XLogP3 of 3.4, TPSA of 86.8 Ų, 2 H-bond donors, and 4 H-bond acceptors, this compound occupies a favorable oral drug-like space (zero Lipinski violations) [3]. It can serve as a reference compound for benchmarking the physicochemical properties of related 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl derivatives when procurement decisions require comparative logP, solubility, or permeability data. The chlorine atom provides a measurable electronic effect (Hammett σp = 0.23) that can be systematically compared against bromo, methyl, and unsubstituted analogs in matched molecular pair analyses.

Fragment-Based Drug Discovery: Tetrahydropyran-Containing Fragment Library

The 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl side chain represents a privileged fragment that combines a hydrogen-bonding tertiary alcohol with a saturated heterocycle (tetrahydropyran) and an aromatic ring . This compound can be used to evaluate the binding contribution of the tetrahydropyran oxygen and the tertiary alcohol to target proteins in fragment-based screening campaigns, particularly for targets where water-mediated interactions with saturated heterocycles have been observed in co-crystal structures.

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